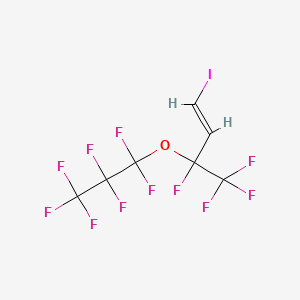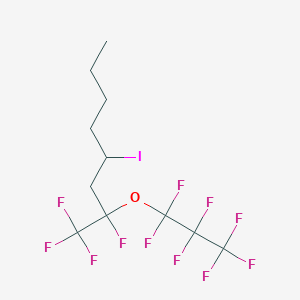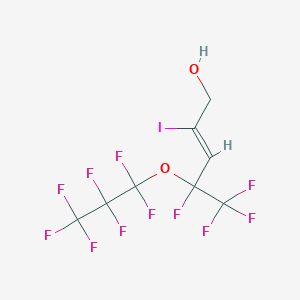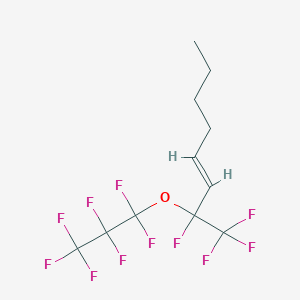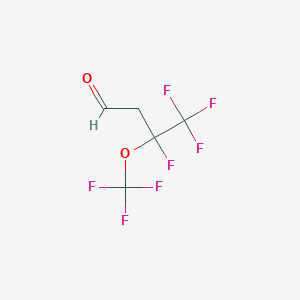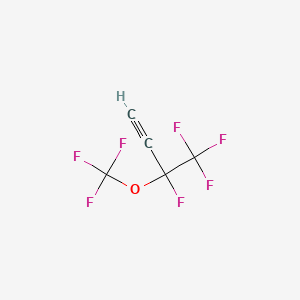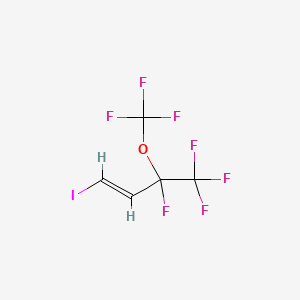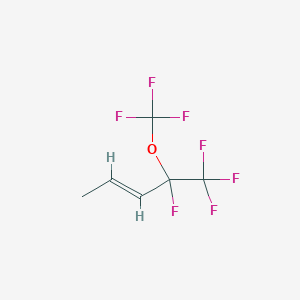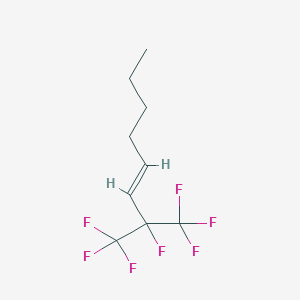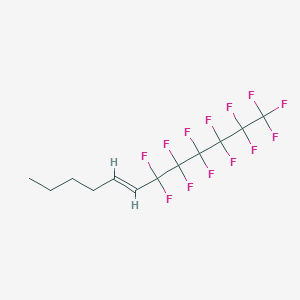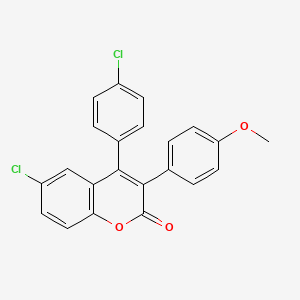
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one
Übersicht
Beschreibung
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one, also known as flavokawain B, is a natural compound found in the kava plant. It has gained attention in scientific research due to its potential health benefits and therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential to treat anxiety, depression, and other mood disorders. Additionally, it has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one is not fully understood. However, it is believed to work through various pathways in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, it has been shown to have hepatoprotective properties, which may be useful in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one in lab experiments is its natural origin. It is derived from the kava plant and is therefore considered a natural compound. Additionally, it has been studied extensively and has a well-established safety profile. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are many potential future directions for the study of 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one. One area of research is the development of novel cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the study of the compound's potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
Eigenschaften
IUPAC Name |
6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3/c1-26-17-9-4-14(5-10-17)21-20(13-2-6-15(23)7-3-13)18-12-16(24)8-11-19(18)27-22(21)25/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYZIODHCHFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





